3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis
Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, which are related to the specified compound, are synthesized using Aza-Diels-Alder reactions. This synthesis involves chiral iminium ions and is significant in the field of asymmetric synthesis, particularly for producing cycloadducts with high diastereomeric excess values (Waldmann & Braun, 1991).
Synthesis of Tetrahydrofuran Derivatives
An efficient synthesis method has been developed for 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives starting from related bicyclic compounds. This process is significant for producing novel organic compounds with potential applications in various fields of chemistry (Wang et al., 2001).
Crystallography Studies
The crystal structure of related bicyclic carboxylic acids has been studied to understand the arrangement and stability of these molecules. Such research is crucial for designing drugs and materials with specific molecular properties (Fortier et al., 1979).
Sulfuric Acid-Promoted Rearrangements
Studies on the rearrangement of similar bicyclic compounds in the presence of sulfuric acid contribute to the understanding of chemical reaction mechanisms and the synthesis of complex organic molecules (Agafontsev & Tkachev, 2005).
Transport Applications in Cell Biology
The synthesis of isomeric bicyclo[3.2.1]octane amino acids and their comparison with related bicyclic amino acids in terms of specificity to membrane transport systems in cells highlights their potential in biological and medical research (Christensen et al., 1983).
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-9-6-4-7-8(9)13(7,5-6)10(15)16/h6-9H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPVZQRVQVWCJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC3C1C3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2503203-99-2 |
Source
|
Record name | 3-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.